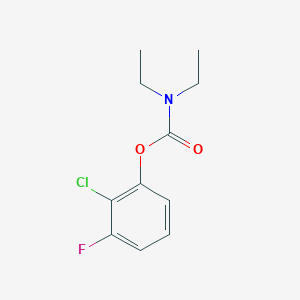

2-Chloro-3-fluorophenyl diethylcarbamate

描述

Contextualization within Carbamate (B1207046) Chemistry

The history of carbamates in science began in the 19th century with the isolation of the natural alkaloid physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in 1864. mhmedical.comnih.gov Physostigmine, a methylcarbamate ester, was initially used medicinally for conditions like glaucoma. mhmedical.comnih.gov This discovery sparked interest in the carbamate functional group, leading to the synthesis of aliphatic esters of carbamic acid in the 1930s and the subsequent introduction of carbamate pesticides. mhmedical.com

Structurally, organic carbamates, also known as urethanes, are a class of compounds containing the R₂NC(O)OR' functional group, formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.org They are considered "amide-ester" hybrids, and this combination confers significant chemical stability due to resonance between the nitrogen lone pair and the carbonyl group. nih.govnih.gov This stability, along with their ability to act as protecting groups for amines in peptide synthesis, has made them a cornerstone of organic chemistry. nih.govacs.org

The introduction of halogen atoms onto a phenyl carbamate framework is a deliberate strategy in modern chemical research. Halogenation can profoundly influence a molecule's physical, chemical, and biological properties. nih.gov Varying the substituents on a carbamate's termini allows for the modulation of its biological and pharmacokinetic characteristics. nih.govnih.gov Halogen atoms, for instance, can enhance metabolic stability, increase membrane permeability, and provide specific interaction points (like halogen bonds) with biological targets such as enzymes or receptors.

Furthermore, halogenated aryl carbamates are of significant interest in synthetic chemistry. nih.gov The halogen substituents can act as versatile chemical handles, enabling a wide range of cross-coupling reactions to build more complex molecules. organic-chemistry.orgresearchgate.net Concerns over the environmental impact and toxicity of some earlier carbamates, such as the pesticide chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl) carbamate), have also driven research towards understanding the properties of their breakdown products, like halogenated anilines, and designing new, more targeted halogenated compounds. researchgate.net

Significance of Dihalo-substituted Aryl Carbamates in Organic Synthesis and Chemical Biology

Dihalo-substituted aryl carbamates, such as 2-Chloro-3-fluorophenyl diethylcarbamate, represent a particularly valuable subclass of compounds. The presence and specific positioning of two different halogen atoms on the aromatic ring provide enhanced opportunities for synthetic manipulation and for fine-tuning interactions with biological systems.

A key application of aryl carbamates in organic synthesis is their function as a Directed Metalation Group (DMG). acs.org The carbamate group can direct a strong base, such as an organolithium reagent, to remove a proton from the adjacent (ortho) position on the aromatic ring. This creates a stabilized arylanion intermediate that can then react with various electrophiles, allowing for the regioselective introduction of new functional groups. nih.govacs.org

The presence of halogen atoms on the ring influences this process. The halogens' electronic effects can affect the acidity of the ring protons, and the halogens themselves can serve as sites for further reactions. For instance, dihalo-substituted aryl carbamates can undergo metalation followed by rearrangement (the Snieckus-Fries rearrangement) or elimination to form reactive benzyne (B1209423) intermediates, depending on the reaction conditions and the nature of the halogens. nih.gov This makes dihalo-aryl carbamates powerful precursors for creating highly substituted and complex aromatic molecules that would be difficult to access through other methods. acs.orgresearchgate.net

Table 2: Examples of Directed ortho-Metalation (DoM) of an Aryl Diethylcarbamate This table illustrates the synthetic utility of the carbamate group as a Directed Metalation Group (DMG) for introducing various substituents onto an aromatic ring, a reaction pathway relevant to dihalo-substituted analogs.

| Starting Material | Electrophile (E+) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Phenyl N,N-diethylcarbamate | D₂O | ortho-Deutero-O-phenyl N,N-diethylcarbamate | 95 | acs.org |

| O-Phenyl N,N-diethylcarbamate | CH₃I | O-(2-Methylphenyl) N,N-diethylcarbamate | 91 | acs.org |

| O-Phenyl N,N-diethylcarbamate | (CH₃)₃SiCl | O-(2-Trimethylsilylphenyl) N,N-diethylcarbamate | 96 | acs.org |

| O-Phenyl N,N-diethylcarbamate | I₂ | O-(2-Iodophenyl) N,N-diethylcarbamate | 85 | acs.org |

In chemical biology and medicinal chemistry, the precise placement of substituents is crucial for achieving desired biological activity. Dihalo-substituted aryl carbamates are studied as foundational scaffolds to understand how specific substitution patterns affect interactions with biological targets. nih.gov The 2-chloro-3-fluoro substitution pattern on the phenyl ring of this compound creates a distinct electronic and steric profile.

This specific arrangement can influence how the molecule fits into the binding pocket of a protein, such as an enzyme or a receptor. nih.gov The chlorine and fluorine atoms can alter the molecule's conformation and participate in key non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. For example, studies on related halogenated compounds have shown that such substitutions are critical for activity against targets like matrix metalloproteinases (MMPs) or for modulating nuclear receptors like PPARγ. nih.govnih.gov Therefore, synthesizing and studying compounds like this compound provides fundamental data for the rational design of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

863870-76-2 |

|---|---|

分子式 |

C11H13ClFNO2 |

分子量 |

245.68 g/mol |

IUPAC 名称 |

(2-chloro-3-fluorophenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C11H13ClFNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(13)10(9)12/h5-7H,3-4H2,1-2H3 |

InChI 键 |

ZIOCGBMHQIIHRJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)F)Cl |

规范 SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)F)Cl |

产品来源 |

United States |

Molecular Interactions and Biological Target Engagement

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents and bioactive compounds exert their effects. The structure of 2-Chloro-3-fluorophenyl diethylcarbamate, featuring a carbamate (B1207046) functional group and a substituted aromatic ring, suggests its potential to interact with various enzymes.

Investigation of Cholinesterase Inhibition Mechanisms

Carbamates are a well-established class of cholinesterase inhibitors. wikipedia.org These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov

The inhibitory action of carbamates typically involves a reversible carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This process is often referred to as pseudo-irreversible because the carbamoylated enzyme is slow to hydrolyze and regenerate the active enzyme. nih.gov The potency and selectivity of cholinesterase inhibition by phenyl carbamates are significantly influenced by the nature and position of substituents on the phenyl ring.

The table below presents IC50 values for cholinesterase inhibition by various substituted carbamates, illustrating the structure-activity relationships within this class of compounds. This data provides a basis for predicting the potential activity of this compound.

Table 1: Cholinesterase Inhibition by Substituted Carbamate Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | nih.govacs.org |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | nih.govacs.org |

| 4-Chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate | BChE | 311.0 | nih.gov |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | nih.gov |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | nih.gov |

Exploration of Inhibition against Other Metabolic Enzymes

The carbamate moiety is a versatile functional group found in a variety of bioactive molecules and can interact with enzymes beyond cholinesterases. nih.gov The metabolic fate and potential for off-target interactions of carbamates are of significant interest. For instance, the hydrolysis of carbamates is a key metabolic pathway that can be catalyzed by various hydrolases in the body. nih.gov The stability of the carbamate bond to hydrolysis is a critical factor in determining the duration of its biological activity. nih.gov

Furthermore, compounds containing a chlorofluorophenyl group have been investigated for their inhibitory effects on other metabolic enzymes. For example, a compound with a chlorofluorophenyl group was found to reside in the S2 subsite of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Additionally, some microbial metabolic pathways have evolved to degrade carbamate pesticides, indicating that a range of enzymes can recognize and process the carbamate structure. nih.gov The metabolism of certain carbamates can also lead to the generation of reactive intermediates that may interact with various cellular macromolecules. nih.gov

Kinase Inhibition Potentials

Kinases are a large family of enzymes that play crucial roles in cell signaling by catalyzing the phosphorylation of proteins and other molecules. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. While there is no direct evidence of this compound acting as a kinase inhibitor, the structural motifs present in the molecule have been found in known kinase inhibitors.

For example, various compounds containing a chlorofluorophenyl moiety have been described in the context of kinase inhibition. A patent for bicyclic DGK inhibitors mentions chlorofluorophenyl as a possible substituent. google.com Moreover, some diethylcarbamate-containing molecules have been synthesized and shown to possess anticancer properties by targeting signaling pathways that involve kinases, such as the PI3K/Akt/mTOR pathway. nih.gov One study reported that a 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate derivative was synthesized as part of a series of allosteric MEK1 inhibitors. mdpi.com These examples suggest that the combination of a substituted phenyl ring and a carbamate group could potentially lead to interactions with kinase enzymes, although specific assays would be required to confirm any such activity for this compound.

Receptor Modulation Investigations

In addition to interacting with enzymes, small molecules can bind to and modulate the function of cellular receptors, leading to a physiological response. The carbamate functional group and the substituted aromatic ring of this compound provide potential points of interaction with various receptor types.

Ligand-Receptor Binding Affinities

The ability of a compound to bind to a receptor is quantified by its binding affinity (often expressed as a Ki or Kd value). Carbamate-containing compounds have been shown to bind to a variety of receptors. For example, a series of carbamate analogues of morphinan (B1239233) were synthesized and found to exhibit high binding affinity at μ, δ, and κ opioid receptors. nih.govnih.gov In some cases, the introduction of a carbamate group can modulate the binding affinity and selectivity of the parent molecule. nih.gov

Carbamate-based pesticides have also been reported to interact with hormonal receptors, acting as endocrine disruptors. frontiersin.org Some carbamates have been shown to act as agonists for the human estrogen receptor (hER) and human progesterone (B1679170) receptor (hPR). frontiersin.org The diverse receptor-binding profiles of carbamates highlight the potential for this compound to interact with various receptor systems, although specific binding studies are necessary to determine its affinity for any particular receptor.

Allosteric Modulation Potentials

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous ligand. tamu.edunih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its endogenous ligand. The carbamate moiety can be a key structural feature in molecules designed as allosteric modulators. tamu.edu

The conformational constraints imposed by the carbamate group can be advantageous in the design of molecules that target allosteric sites. nih.gov For instance, allosteric modulation of muscarinic receptors by certain compounds has been a subject of research. tamu.edu While there is no specific data on the allosteric modulation potential of this compound, the general ability of carbamate-containing structures to interact with allosteric sites on receptors suggests that this is a theoretical possibility that would require experimental validation.

Interaction with Other Biological Macromolecules

Information regarding the interaction of this compound with biological macromolecules is not available in the current body of scientific literature.

There are no published research findings that characterize the protein binding dynamics of this compound. Consequently, data on its potential protein targets, binding affinity, and the nature of the intermolecular forces involved in such interactions are currently unknown.

Similarly, the scientific literature lacks any studies investigating the potential for this compound to interact with nucleic acids such as DNA or RNA. Therefore, any discussion on its ability to bind to these molecules, and the potential consequences of such interactions, would be purely speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Halogen Substitution Patterns

The ortho and meta positioning of the chlorine and fluorine atoms on the phenyl ring significantly influences the electronic distribution of the ring and, consequently, its reactivity and interaction with biological targets. Halogens are deactivating, ortho-, para- directors in electrophilic aromatic substitution reactions due to their electron-withdrawing inductive effect and electron-donating resonance effect. wikipedia.orgresearchgate.net While this governs the synthesis of such compounds, the final position of the halogens in a molecule like 2-Chloro-3-fluorophenyl diethylcarbamate dictates its biological activity.

The identities of the halogen atoms themselves—chlorine and fluorine—play distinct roles in molecular interactions. Fluorine, being highly electronegative, can form hydrogen bonds and alter the pKa of nearby functional groups. nih.gov The carbon-fluorine bond is strong and can enhance metabolic stability. nih.gov Chlorine, being larger and more polarizable, is capable of forming halogen bonds, which are non-covalent interactions with Lewis bases that can contribute to binding affinity. nih.gov The combination of both a chlorine and a fluorine atom provides a unique profile of potential interactions, blending the hydrogen-bonding capability of fluorine with the halogen-bonding potential of chlorine. This dual nature can lead to specific and potentially strong interactions with biological receptors.

Role of the Diethylcarbamate Moiety

The diethylcarbamate portion of the molecule is not merely a passive scaffold but an active contributor to the compound's properties and biological interactions.

The diethylcarbamate group possesses significant conformational flexibility. The C-N bond within the carbamate (B1207046) has a partial double bond character, leading to a rotational barrier. nih.gov This barrier is generally lower than that of analogous amides. nih.gov The presence of two ethyl groups on the nitrogen introduces further degrees of rotational freedom. This flexibility allows the diethylcarbamate moiety to adopt various conformations, which can be crucial for fitting into a binding site. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules exist in a low-energy conformation characterized by an intramolecular π-stacking interaction, and this specific geometry is thought to mimic the bioactive conformation. nih.gov The ability of the diethylcarbamate group to adopt a specific low-energy conformation could be a key determinant of its biological activity.

Phenolic Ring Modifications

Modifying the 2-chloro-3-fluorophenyl ring through bioisosteric replacement is a common strategy in medicinal chemistry to enhance a molecule's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Compound Names Table

| Compound Name |

| This compound |

| Acetylcholinesterase |

| Diethyl N,N′-(1,3-phenylene)dicarbamate |

| Cubane |

| Bicyclo[1.1.1]pentane |

Interactive Data Table: Halogenated Phenyl Carbamate SAR Insights

| Substitution Pattern | Predicted Impact on Activity | Rationale |

| Ortho-substitution | May decrease activity due to steric hindrance | Can interfere with binding pocket access |

| Meta-substitution | Potentially favorable for activity | Balances electronic effects without significant steric clash |

| Para-substitution | Often leads to high activity | Can position key interacting groups optimally in a binding site |

| Increased Halogen Size | Can increase binding affinity | Due to enhanced polarizability and halogen bonding potential |

| Fluorine Introduction | Can improve metabolic stability | Strong C-F bond is resistant to metabolic cleavage |

Interactive Data Table: Diethylcarbamate Moiety Contributions

| Feature | Implication for Bioactivity | Supporting Evidence |

| Conformational Flexibility | Allows for induced fit to binding sites | Can adopt various low-energy conformations |

| Rotational Barrier (C-N) | Influences the stability of bioactive conformation | Partial double bond character of the carbamate C-N bond |

| Diethyl Substitution | Slows decarbamoylation of target enzymes | Larger alkyl groups hinder hydrolysis |

| Carbamoyl (B1232498) Group | Acts as a reactive group for covalent modification | Can form covalent bonds with serine residues in enzyme active sites |

Effects of Aromatic Substituents on Electronic and Steric Properties

The presence of a chlorine atom at the ortho-position and a fluorine atom at the meta-position of the phenyl ring in this compound significantly modulates its electronic and steric characteristics. Both chlorine and fluorine are halogens and thus exert a notable inductive effect, withdrawing electron density from the aromatic ring. This electron-withdrawing nature can influence the reactivity of the carbamate moiety.

The electronic effects of substituents on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For the chloro and fluoro groups, these constants are positive, indicating their electron-withdrawing character. The specific position of these substituents is also crucial. An ortho-substituent, like the chlorine in this compound, can exert steric hindrance, potentially influencing the conformation of the molecule and its ability to bind to a target protein. The meta-positioned fluorine atom primarily contributes to the electronic landscape of the ring with less steric impact compared to an ortho-substituent.

Quantitative structure-activity relationship (QSAR) studies on related phenyl carbamates have demonstrated that electron-withdrawing groups can enhance reactivity, which may be crucial for their mechanism of action, such as in the inhibition of enzymes like acetylcholinesterase. The interplay between the inductive effects of the halogens and their potential resonance effects, although weaker for halogens, creates a unique electronic environment on the phenyl ring.

To illustrate the impact of different substituents on the electronic and steric properties of a phenyl carbamate scaffold, the following table presents hypothetical data based on established principles. The data includes Hammett constants (σ) as a measure of electronic influence and Taft steric parameters (Es) to quantify steric bulk.

Table 1: Illustrative Electronic and Steric Parameters of Substituted Phenyl Diethylcarbamates This table is for illustrative purposes to demonstrate the principles of SAR and is based on general scientific knowledge, not on specific experimental data for the listed compounds.

| Compound Name | Aromatic Substituents | Hammett Constant (σ) | Taft Steric Parameter (Es) |

|---|---|---|---|

| Phenyl diethylcarbamate | H | 0.00 | 0.00 |

| 2-Chlorophenyl diethylcarbamate | 2-Cl | +0.23 | -0.97 |

| 3-Fluorophenyl diethylcarbamate | 3-F | +0.34 | -0.46 |

| This compound | 2-Cl, 3-F | +0.57 (estimated additive) | -1.43 (estimated additive) |

| 4-Nitrophenyl diethylcarbamate | 4-NO2 | +0.78 | -2.52 |

Rational Design of Analogs Based on SAR Principles

The principles of SAR are pivotal in the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. Based on the understanding of how the chloro and fluoro substituents in this compound influence its activity, medicinal chemists can systematically modify the structure to achieve desired outcomes.

For instance, if the goal is to enhance the interaction with a specific biological target, analogs could be designed by altering the substitution pattern on the phenyl ring. The knowledge that ortho-substituents can introduce steric hindrance might be exploited to either improve binding by forcing a favorable conformation or to reduce off-target effects by preventing binding to other proteins. Similarly, modulating the electronic properties by introducing different electron-withdrawing or electron-donating groups at various positions can fine-tune the reactivity of the carbamate group.

The rational design process often involves computational modeling to predict how structural changes will affect the molecule's properties. This can include docking studies to visualize the binding of analogs to a target protein and QSAR models to predict biological activity based on physicochemical properties.

The following table provides an illustrative example of how analogs of this compound could be rationally designed and their predicted properties, assuming a hypothetical biological target where electron-withdrawing properties enhance activity and steric bulk at the ortho position is tolerated to a certain extent.

Table 2: Illustrative Rational Design of this compound Analogs This table is for illustrative purposes to demonstrate the principles of rational drug design and is based on hypothetical data.

| Analog | Modification Rationale | Predicted Electronic Effect (relative to parent) | Predicted Steric Effect (relative to parent) | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|---|

| 2-Chloro-3-cyanophenyl diethylcarbamate | Increase electron-withdrawing strength at meta-position. | More electron-withdrawing | Similar | 50 |

| 2-Bromo-3-fluorophenyl diethylcarbamate | Increase steric bulk and maintain electron-withdrawing nature at ortho-position. | Similar | More steric bulk | 120 |

| 3-Fluoro-4-chlorophenyl diethylcarbamate | Shift chloro to para-position to reduce ortho-steric hindrance. | Similar | Less steric bulk | 80 |

| 2,5-Dichlorophenyl diethylcarbamate | Introduce a second chloro group to enhance electron-withdrawing properties. | More electron-withdrawing | Different steric profile | 65 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the electronic structure and conformational possibilities of a compound.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Charge Distribution)

A detailed analysis of the electronic structure of 2-chloro-3-fluorophenyl diethylcarbamate would involve the characterization of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting the chemical reactivity of the molecule. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would reveal the charge distribution across the molecule. This would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and the initial steps of chemical reactions. For this compound, one would expect electronegative atoms like oxygen, chlorine, and fluorine to create regions of negative potential, while hydrogen atoms would be associated with positive potential.

However, at present, there are no published studies containing specific data on the HOMO-LUMO gap or the detailed charge distribution for this compound.

Conformer Analysis and Energy Landscapes

Due to the presence of rotatable bonds, particularly around the carbamate (B1207046) group and its connection to the phenyl ring, this compound can exist in multiple conformations. A conformer analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. This analysis provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. The results are typically presented as an energy landscape, illustrating the energy of the molecule as a function of its dihedral angles.

Such a study would be critical for understanding how the molecule might orient itself when interacting with a biological target. Despite the importance of this information, specific conformational analyses and energy landscape data for this compound are not available in the current body of scientific literature.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein.

Ligand-Protein Interaction Simulations

Ligand-protein interaction simulations aim to predict the preferred binding orientation of a ligand within the active site of a protein. These simulations would place the this compound molecule into the binding pocket of a target protein and evaluate the binding affinity based on a scoring function that considers various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results would detail the specific amino acid residues involved in the interaction and the nature of the bonds formed.

Prediction of Binding Sites and Modes of Action

By performing docking studies against various known protein targets, it is possible to generate hypotheses about the potential biological targets and, consequently, the mode of action of this compound. These computational predictions can guide experimental studies by prioritizing which proteins to investigate for potential inhibitory or modulatory activity. The predicted binding mode can also inform the rational design of more potent or selective analogs.

As with other computational data for this compound, specific molecular docking studies and predictions of binding sites for this compound have not been documented in published research.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be employed to elucidate the step-by-step mechanism of chemical reactions involving this compound. This involves calculating the geometries and energies of reactants, transition states, intermediates, and products for a proposed reaction pathway. By identifying the lowest energy path, the most likely mechanism can be determined. This is particularly useful for understanding its synthesis, metabolic degradation, or covalent modification of a biological target.

Currently, there are no computational studies in the literature that elucidate the reaction mechanisms for the synthesis or degradation of this compound.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound typically proceeds via the reaction of 2-chloro-3-fluorophenol (B1588880) with diethylcarbamoyl chloride, often in the presence of a base. Transition state analysis, using methods like Density Functional Theory (DFT), is instrumental in elucidating the precise mechanism of this carbamate formation.

A plausible reaction mechanism involves the nucleophilic attack of the deprotonated 2-chloro-3-fluorophenoxide on the carbonyl carbon of diethylcarbamoyl chloride. Computational models can map the potential energy surface of this reaction, identifying the transition state structure and its associated energy barrier.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound

| Parameter | Value | Description |

| Activation Energy (Ea) | Moderate | The energy barrier that must be overcome for the reaction to occur. A moderate barrier suggests the reaction proceeds at a reasonable rate under appropriate conditions. |

| Transition State Geometry | Trigonal bipyramidal-like | The carbonyl carbon temporarily adopts a five-coordinate geometry as the new C-O bond forms and the C-Cl bond begins to break. |

| Key Interatomic Distances | C-O (forming): ~2.0 Å, C-Cl (breaking): ~2.2 Å | These distances represent the partial bonds in the transition state structure, indicating a concerted or near-concerted process. |

Studies on analogous carbamate formation reactions have shown that the presence of a solvent can significantly influence the energy barrier. researchgate.net For instance, polar aprotic solvents can stabilize the charged transition state, thereby lowering the activation energy and increasing the reaction rate. Computational models can simulate these solvent effects, providing a more accurate picture of the reaction dynamics in a real-world synthetic setup.

Computational Approaches to Degradation Mechanisms

Understanding the degradation of this compound is critical for assessing its environmental persistence and potential for transformation into other chemical species. Computational chemistry offers a viable means to explore potential degradation pathways, such as hydrolysis, oxidation, and photolysis, which can be difficult and time-consuming to study experimentally.

Hydrolysis: The primary non-biological degradation pathway for many carbamates is hydrolysis, which involves the cleavage of the carbamate ester linkage. This can occur under acidic, neutral, or basic conditions, and computational models can predict the relative rates and mechanisms of each.

Base-catalyzed hydrolysis: This is often the most significant pathway. The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. DFT calculations can be used to determine the activation energy for this process.

Acid-catalyzed hydrolysis: This pathway typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Table 2: Predicted Parameters for the Hydrolytic Degradation of this compound

| Degradation Pathway | Predicted Rate Determining Step | Key Influencing Factors |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH- on the carbonyl carbon | pH, Temperature |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H2O on the protonated carbamate | pH, Temperature |

| Neutral Hydrolysis | Water-assisted cleavage of the C-O bond | Temperature |

Note: This data is predictive and based on the known behavior of similar carbamate compounds.

Photodegradation: Computational models can also predict the UV-Vis absorption spectrum of this compound. By identifying the wavelengths of maximum absorption, it is possible to assess the potential for direct photolysis in the environment. Furthermore, calculations can explore the electronic excited states of the molecule to predict the likely photochemical reactions, such as the cleavage of the C-Cl or C-F bonds, or reactions involving the aromatic ring.

Oxidative Degradation: Advanced oxidation processes often involve the reaction with hydroxyl radicals (•OH). Computational chemistry can model the interaction of the •OH radical with different parts of the this compound molecule. These models can identify the most likely sites of attack, such as the aromatic ring or the N-ethyl groups, and calculate the activation barriers for these reactions, thereby predicting the primary degradation products.

Degradation Pathways and Environmental Fate Mechanisms Academic Perspective

Hydrolytic Degradation Pathways

Hydrolysis is a primary abiotic degradation pathway for many carbamate (B1207046) pesticides in aquatic environments. The rate of hydrolysis is significantly influenced by pH and the specific substituents on the aromatic ring and the carbamate nitrogen.

Biotransformation and Microbial Degradation Mechanisms

The biodegradation of carbamates is a critical process in soil and water, primarily mediated by microbial enzymes.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. For aromatic compounds, this can be a significant environmental fate process in surface waters and on soil surfaces. The photolytic degradation of aromatic carbamates can proceed through the cleavage of the ester C-O bond, leading to the formation of a phenoxyl radical and a carbamoyl (B1232498) radical. These radical species are highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or other organic matter, leading to a cascade of degradation products. The presence of halogen atoms on the aromatic ring can influence the photolytic process, potentially affecting the absorption of light and the stability of the resulting radical intermediates. However, no specific data on the photolytic half-life or photoproducts of 2-Chloro-3-fluorophenyl diethylcarbamate are available.

Photo-induced Transformations

No studies detailing the photo-induced transformations of this compound were identified. Research on other carbamates, such as carbofuran (B1668357) and pirimicarb, indicates that photolysis can lead to the cleavage of the carbamate group and further reactions of the resulting phenolic and amine moieties. dss.go.thnih.gov However, the specific influence of the 2-chloro and 3-fluoro substituents on the phenyl ring of the target compound on its photochemical behavior remains uninvestigated in the available literature.

Environmental Significance of Photodegradation

Due to the absence of information on its photodegradation products, the environmental significance of this process for this compound cannot be determined. The environmental impact of pesticide degradation is contingent on the nature and toxicity of the transformation products. nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on the connectivity of atoms and the types of bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-3-fluorophenyl diethylcarbamate. analis.com.myyoutube.com By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Detailed Research Findings: For this compound, ¹H NMR would reveal distinct signals corresponding to the different types of protons. The ethyl groups of the diethylcarbamate moiety would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling. The protons on the aromatic ring would present as a complex multiplet due to coupling with each other and with the adjacent fluorine atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule, from the aromatic ring, the carbonyl group (C=O), and the two distinct carbons of the ethyl groups, would produce a separate signal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, confirming the final structure. analis.com.myyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 7.5 | Multiplet (m) |

| Methylene (-CH₂-) | ¹H | ~3.4 | Quartet (q) |

| Methyl (-CH₃) | ¹H | ~1.2 | Triplet (t) |

| Aromatic Carbons | ¹³C | 115 - 155 (with C-F and C-Cl splitting) | - |

| Carbonyl (C=O) | ¹³C | ~154 | - |

| Methylene (-CH₂-) | ¹³C | ~42 | - |

| Methyl (-CH₃) | ¹³C | ~14 | - |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations, providing a unique "fingerprint" of the functional groups present. researchgate.netmdpi.com

Detailed Research Findings: The vibrational spectrum of this compound is dominated by characteristic absorptions. A strong band in the IR spectrum is expected in the region of 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carbamate (B1207046) group. mdpi.com The C-N bond of the carbamate will also have a characteristic stretching frequency. The aromatic ring will show C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl groups will exhibit strong stretching bands in the 2850-2980 cm⁻¹ range. Vibrations corresponding to the C-Cl and C-F bonds are expected in the fingerprint region of the spectrum (typically below 1400 cm⁻¹). While IR spectroscopy is particularly sensitive to polar bonds like C=O, Raman spectroscopy is better for symmetric vibrations and nonpolar groups, providing complementary data. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium / Strong |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2980 | Strong / Strong |

| Carbonyl Stretch | C=O | 1700 - 1725 | Very Strong / Medium |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong / Strong |

| C-O Stretch | (Ar)O-C=O | 1200 - 1300 | Strong / Weak |

| C-N Stretch | O=C-N | 1150 - 1250 | Medium / Medium |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong / Weak |

| C-Cl Stretch | Ar-Cl | 700 - 850 | Strong / Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. chemguide.co.uk

Detailed Research Findings: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity approximately one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

The fragmentation pattern provides structural clues. Common fragmentation pathways for carbamates and related esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key predicted fragments for this molecule would include the loss of the diethylamino radical, cleavage at the ester oxygen, and fragmentation of the diethylamino group itself (e.g., loss of an ethyl radical). The stability of the resulting ions, such as resonance-stabilized acylium ions, often dictates the most abundant peaks in the spectrum. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion / Loss | Notes |

|---|---|---|

| ~245/247 | [C₁₁H₁₃ClFNO₂]⁺ (Molecular Ion) | M⁺/M+2 peaks due to ³⁵Cl/³⁷Cl isotopes. |

| ~173/175 | [M - N(C₂H₅)₂]⁺ | Loss of the diethylamino group. |

| ~145/147 | [ClFC₆H₃O]⁺ | Fragment from cleavage at the ester oxygen. |

| 100 | [O=C=N(C₂H₅)₂]⁺ | Diethylcarbamoyl cation. |

| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation. |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for molecules like this compound.

Detailed Research Findings: A typical RP-HPLC method for this compound would be developed using a C18 stationary phase, which is nonpolar. pensoft.netpensoft.net Separation is achieved by eluting the sample with a polar mobile phase, usually a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net The separation conditions—such as the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature—are optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. pensoft.net Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule absorbs UV light at a characteristic wavelength. pensoft.net Method validation according to ICH guidelines ensures the method is accurate, precise, and specific for its intended purpose. researchgate.netpensoft.net

Table 4: Typical Parameters for HPLC Method Development

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides nonpolar surface for separation. pensoft.net |

| Mobile Phase | Acetonitrile / Buffered Water | Elutes the compound from the column. pensoft.netresearchgate.net |

| Elution Mode | Isocratic or Gradient | Optimizes separation time and resolution. |

| Flow Rate | 0.8 - 1.2 mL/min | Affects separation efficiency and analysis time. pensoft.net |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. pensoft.net |

| Detection | UV-Vis (e.g., at 220-260 nm) | Quantifies the compound based on UV absorbance. pensoft.net |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides exceptional separation and identification capabilities. coresta.org

Detailed Research Findings: The application of GC to this compound is contingent on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC can be an effective tool for purity assessment. The analysis would typically be performed on a fused-silica capillary column coated with a low- to mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. mdpi.com The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium). Separation is based on the differential partitioning of components between the mobile and stationary phases. A Flame Ionization Detector (FID) can be used for general quantification, while coupling to a Mass Spectrometer (GC-MS) allows for the definitive identification of the parent compound and any volatile impurities by their mass spectra. coresta.org

Table 5: Potential GC/GC-MS Application Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Standard column for a wide range of organic molecules. coresta.org |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. researchgate.net |

| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Separates compounds based on boiling point. |

| Detector | FID or Mass Spectrometer (MS) | Provides quantification (FID) or identification (MS). coresta.org |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound. This technique involves growing a single, high-quality crystal of the substance and exposing it to a focused X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the atomic positions can be determined with high precision.

Despite the utility of this method, a search of scientific literature and crystallographic databases did not reveal any studies that have successfully crystallized and performed a single crystal diffraction analysis on this compound. Consequently, empirical data on its unit cell dimensions, space group, and specific atomic coordinates are not available.

Conformational Analysis in the Crystalline State

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its interaction with its environment. In the solid state, intermolecular forces within the crystal lattice can significantly influence the preferred conformation. Analysis of the crystalline state provides a detailed snapshot of the molecule's three-dimensional shape.

Without experimental data from X-ray crystallography for this compound, a definitive conformational analysis in the crystalline state cannot be provided. Such an analysis would typically detail the torsion angles between the phenyl ring and the diethylcarbamate moiety, the orientation of the ethyl groups, and any intramolecular interactions that stabilize the observed conformation. This information remains undetermined in the absence of a crystal structure.

Emerging Research Directions and Potential Applications

Development of Novel Pesticidal Agents

The carbamate (B1207046) class of compounds has a long history in agriculture as insecticides. nih.gov Research into new carbamate derivatives continues with the aim of developing more effective and selective agents.

Exploration of Acetylcholinesterase Inhibition for Insect Control

Carbamate insecticides primarily function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. nih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death. nih.gov While specific insecticidal data for 2-Chloro-3-fluorophenyl diethylcarbamate is not extensively documented in publicly available literature, studies on structurally similar O-aromatic N,N-disubstituted carbamates provide valuable insights.

Research on a range of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates has shown weak to moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values spanning from 1.60 to 311.0 µM. mdpi.com For many of these compounds, the inhibitory activity against AChE was generally weaker than against BChE. mdpi.com For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a relatively effective AChE inhibitor with an IC50 of 38.98 µM. mdpi.com The insecticidal activity of novel carbamate derivatives has been demonstrated to be significantly influenced by the substituents on the phenoxy moiety. nih.gov The presence of electron-withdrawing groups, such as the chloro and fluoro atoms in this compound, is known to influence the electronic properties of the carbamate, which can affect its reactivity and binding affinity to the active site of AChE. acs.org The specific positioning of these halogens on the phenyl ring can also play a crucial role in determining the compound's selectivity and potency. Further research is warranted to evaluate the specific AChE inhibitory activity of this compound against various insect species and to understand the structure-activity relationships conferred by its unique substitution pattern.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected N,N-Disubstituted Carbamates

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | Not specified in provided context |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Not specified in provided context | 1.60 |

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamate | Not specified in provided context | 311.0 |

This table presents data for structurally related compounds to infer the potential activity of this compound. Data extracted from a study on salicylanilide N,N-disubstituted (thio)carbamates. mdpi.com

Design of Environmentally Benign Formulations

A significant trend in modern pesticide development is the creation of environmentally benign formulations. This involves developing formulations that enhance the efficacy of the active ingredient, reduce its environmental persistence, and minimize off-target effects. For a compound like this compound, research in this area would focus on creating formulations such as microemulsions, suspension concentrates, or biodegradable granules. These advanced formulations could improve the compound's solubility, stability, and delivery to the target pests, potentially lowering the required application rates and reducing its environmental footprint. The development of such formulations is a key step in translating a promising active ingredient into a viable and sustainable agricultural tool.

Pharmaceutical Lead Compound Identification

The structural motifs present in this compound, namely the halogenated phenyl ring and the carbamate group, are found in numerous biologically active molecules. nih.govnih.gov This makes it an interesting candidate for exploration in pharmaceutical research.

Targeting Specific Enzyme Classes beyond Cholinesterases

The carbamate functional group is a reactive moiety that can act as a covalent inhibitor of various enzymes, particularly serine hydrolases. acs.org While its role as a cholinesterase inhibitor is well-known, recent research has expanded to explore the potential of carbamates to inhibit other enzymes involved in disease pathways. For example, carbamates with ortho-substituted O-phenyl groups have been investigated as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes that regulate endocannabinoid signaling and are targets for neurological disorders. acs.org The inhibitory potency of these carbamates is influenced by the electronic properties of the substituents on the phenyl ring. acs.org The electron-withdrawing nature of the chlorine and fluorine atoms in this compound could enhance its reactivity towards the catalytic serine residues in the active sites of such enzymes.

Furthermore, studies on other halogenated phenyl derivatives have demonstrated inhibitory activity against a range of enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase. nih.gov This suggests that the 2-chloro-3-fluorophenyl moiety could serve as a valuable pharmacophore for designing inhibitors of various enzymes, and this compound could be a starting point for such investigations.

Modulators of Receptor Function for Therapeutic Potential

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The presence of a fluorine atom on the phenyl ring of this compound makes it an interesting scaffold for developing modulators of receptor function.

Research on fluorinated xanthine (B1682287) derivatives has shown high binding affinity for adenosine (B11128) A2B receptors. nih.gov Similarly, other fluorinated compounds are being explored as modulators for a variety of receptors. The specific substitution pattern of the chloro and fluoro groups on the phenyl ring of this compound can influence its interaction with the binding pockets of various receptors. This could lead to the discovery of novel agonists or antagonists for G-protein coupled receptors (GPCRs), ion channels, or other receptor types implicated in a range of diseases. The exploration of this compound and its analogues in high-throughput screening campaigns against diverse receptor panels could unveil new therapeutic opportunities.

Advanced Organic Synthesis Building Blocks

Functionalized aromatic compounds are fundamental building blocks in organic synthesis, enabling the construction of complex molecules with diverse applications. The unique combination of reactive sites in this compound makes it a potentially valuable intermediate in multi-step synthetic pathways.

The halogen atoms, chlorine and fluorine, on the phenyl ring offer opportunities for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring, leading to a wide array of more complex derivatives.

The carbamate group itself can be a versatile functional handle. It can be hydrolyzed to reveal a phenol (B47542), which can then participate in a variety of other chemical transformations. Alternatively, the carbamate can be used as a directing group in ortho-metalation reactions, allowing for further functionalization of the aromatic ring at positions adjacent to the carbamate linkage. The diethylamino portion of the carbamate could also be modified. The combination of these reactive sites makes this compound a promising starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Regioselective Ortho-Functionalization in Complex Molecule Synthesis

The synthesis of highly substituted aromatic compounds with precise control over substituent placement is a cornerstone of modern organic chemistry. A key strategy for achieving this is the Directed ortho-Metalation (DoM) reaction. wikipedia.org This reaction utilizes a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic aryllithium species that can react with various electrophiles. wikipedia.org

The aryl O-carbamate group, particularly the N,N-diethylcarbamate moiety (-OCONEt2), is recognized as one of the most powerful DMGs available. nih.govacs.org Its efficacy stems from the ability of its carbonyl oxygen to chelate the lithium atom of the base, positioning it for a regioselective deprotonation of the nearest C-H bond on the aromatic ring. nih.govuwindsor.ca

In the case of This compound , the carbamate group is anchored at the C1 position. The two ortho-positions are C2, which is substituted with a chlorine atom, and C6, which bears a hydrogen atom. The DoM reaction on this substrate is therefore predicted to proceed with high regioselectivity at the C6 position. The general process involves treating the substrate with a strong base like sec-butyllithium (B1581126) (s-BuLi) at low temperatures (e.g., -78 °C) to form the 6-lithio intermediate. This intermediate serves as a versatile nucleophile for the introduction of a wide array of functional groups, as detailed in Table 1.

Table 1: Potential Electrophiles for Ortho-Functionalization of this compound via DoM

| Electrophile Class | Example Reagent | Functional Group Introduced at C6 |

|---|---|---|

| Alkylating Agents | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| Carboxylating Agents | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Silylating Agents | Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Halogenating Agents | Hexachloroethane (C₂Cl₆) | Chloro (-Cl) |

| Boronating Agents | Triisopropyl borate (B1201080) (B(O-iPr)₃) | Boronic Acid (-B(OH)₂) |

| Sulfenylating Agents | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

This table illustrates the potential synthetic transformations based on established Directed ortho-Metalation chemistry of aryl O-carbamates. acs.org

This methodology provides a direct route to 1,2,3,4-tetrasubstituted aromatic compounds, which are often challenging to synthesize through classical electrophilic aromatic substitution methods. researchgate.net The ability to precisely install a functional group at the C6 position makes This compound a valuable building block for creating complex molecular architectures for pharmaceuticals, agrochemicals, and materials.

Asymmetric Synthesis Applications

The development of methods for asymmetric synthesis, which produce specific stereoisomers of a chiral molecule, is critical in the pharmaceutical industry. The carbamate functional group has been shown to participate in and direct such transformations. nih.govacs.org

One promising area is the use of carbamates as directing groups in metal-catalyzed asymmetric cross-coupling reactions. mit.edu Research has demonstrated that carbamates can direct nickel-catalyzed Suzuki reactions to form C-C bonds with high enantioselectivity. nih.govacs.org In these processes, the oxygen of the carbamate likely coordinates to the chiral nickel catalyst, creating a structured transition state that facilitates the stereoselective bond formation. acs.org While this has not been explicitly demonstrated for This compound , it is conceivable that a chiral center introduced at the C6 position (via DoM, for instance) could undergo further asymmetric transformations directed by the carbamate group.

A different approach involves the use of chiral carbamates themselves to induce asymmetry. By preparing a carbamate from a chiral alcohol or amine auxiliary, it is possible to direct reactions such as asymmetric deprotonation or rearrangements. nih.gov For example, the deprotonation of chiral alkenyl carbamates has been shown to proceed with high diastereoselectivity, leading to optically active α-hydroxy amides after rearrangement. nih.gov This highlights the potential of the carbamate moiety as a tool for stereocontrol in the synthesis of enantiomerically enriched compounds.

Material Science and Chemical Biology Probes

The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds highly valuable in materials science and as specialized tools for chemical biology. numberanalytics.comnumberanalytics.com

Development of Chemical Tools for Biological Pathway Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study or modulate their function. The development of such tools is essential for understanding complex biological pathways.

While This compound has not been reported as a chemical probe, its structure presents a promising scaffold. The lipophilic, halogenated aromatic ring can facilitate cell membrane permeability and engage in specific non-covalent interactions with biological macromolecules. numberanalytics.com The true potential lies in its functionalization, which can be achieved with high regioselectivity via the DoM reaction. By introducing reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups at the C6 position, this compound could be converted into a tailored probe.

Analogous sulfur-containing compounds, dithiocarbamates, are well-known for their ability to chelate metals and have been functionalized onto nanoparticles to act as probes for cell imaging and ion sensing. nih.gov This precedent suggests that the carbamate scaffold is amenable to derivatization for applications in chemical biology. Furthermore, related compounds like diethyl pyrocarbonate are used as chemical probes to investigate the secondary structure of DNA, indicating the utility of such functionalities in a biological context. nih.gov

Integration into Functional Materials

Fluorinated aromatic compounds are widely used in the creation of advanced materials, including high-performance polymers, liquid crystals, and organic electronics. researchgate.netacs.orgman.ac.uk The incorporation of fluorine can significantly enhance thermal stability, chemical resistance, and confer unique optical and electronic properties. numberanalytics.com

This compound can be envisioned as a key building block for functional materials in several ways, as summarized in Table 2.

Table 2: Potential Material Science Applications of this compound

| Potential Application | Role of the Compound | Resulting Material Property |

|---|---|---|

| Fluoropolymers | Precursor to a functionalized monomer | Enhanced thermal stability and chemical resistance |

| Polycarbonates/Polyesters | Precursor to a di-functional monomer (after DoM and subsequent reaction) | Tunable refractive index and dielectric constant |

| Organic Electronics (e.g., OLEDs) | Component of a larger conjugated system | Modified electronic properties (HOMO/LUMO levels) |

| Liquid Crystals | Core scaffold for a mesogenic molecule | Formation of specific liquid crystal phases |

This table outlines the prospective roles of the title compound or its derivatives in the synthesis of advanced functional materials.

The carbamate group itself is a precursor to urethanes, the repeating unit in polyurethanes. researchgate.net More directly, hydrolysis of the carbamate would yield 2-chloro-3-fluorophenol (B1588880). This phenol could then be used as a monomer in the synthesis of specialty polymers like polyethers or epoxy resins. The presence of both chlorine and fluorine atoms provides a handle for tuning properties such as flame retardancy and hydrophobicity. The ability to introduce an additional, different functional group at the C6 position further expands the possibilities for creating highly tailored materials with precisely engineered characteristics. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 2-chloro-3-fluorophenyl diethylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-chloro-3-fluorophenol with diethylcarbamoyl chloride under basic conditions. Key parameters include:

- Catalyst selection : Use of anhydrous potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Temperature control : Reactions at 60–80°C minimize side products (e.g., hydrolysis of the carbamate group) . Yields >85% are achievable with stoichiometric equivalence and inert atmospheres.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

- <sup>13</sup>C NMR : Expect signals at δ ~155 ppm (carbamate carbonyl), δ ~120–140 ppm (aromatic carbons), and δ ~40–60 ppm (diethyl groups) .

- IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~1250 cm<sup>-1</sup> (C-O-C stretch) confirm the carbamate moiety .

- HRMS : Calculate exact mass for C11H12ClFNO2 (M<sup>+</sup> = 260.0552) and compare with experimental values to validate purity .

Q. What safety precautions are required when handling this compound?

- Toxicity : Limited acute toxicity data exist; assume hazards similar to chlorophenols (e.g., skin/eye irritation) .

- Handling : Use fume hoods, nitrile gloves, and avoid inhalation. Store at 0–6°C to prevent degradation .

- Waste disposal : Treat as halogenated waste under EPA guidelines .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of the carbamate group?

- The meta -fluorine and ortho -chlorine substituents create an electron-deficient aromatic ring, polarizing the carbamate carbonyl and increasing electrophilicity.

- Kinetic studies : Compare hydrolysis rates under acidic vs. basic conditions using HPLC. Fluorine’s inductive effect stabilizes transition states, slowing hydrolysis relative to non-fluorinated analogs .

Q. What methodological approaches resolve contradictions in reported crystallographic data for halogenated carbamates?

- SHELX refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles caused by halogen-heavy atoms .

- ORTEP-3 GUI : Visualize thermal ellipsoids to assess disorder in diethyl groups or halogen positions .

- Cross-validate with DFT calculations (e.g., Gaussian) to reconcile experimental vs. theoretical geometries .

Q. How can QSAR models predict the ecotoxicological profile of this compound?

- Data gaps : No experimental ecotoxicity data exist . Use analogs (e.g., 2-chlorophenol) to estimate:

- Bioaccumulation : LogP ~2.5 suggests moderate potential; validate via OECD 117 shake-flask method .

- Aquatic toxicity : Predicted LC50 for Daphnia magna ≈ 5–10 mg/L (extrapolated from chlorophenol data) .

Q. What strategies optimize regioselective functionalization of the diethylcarbamate group for derivatization studies?

- Protecting group chemistry : Use Boc-anhydride to temporarily block the carbamate nitrogen, enabling selective alkylation/acylation at the aromatic ring .

- Catalytic systems : Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling at the chloro position while preserving the carbamate .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for diethylcarbamate derivatives?

- Solvent effects : CDCl3 vs. DMSO-d6 can shift aromatic protons by ±0.3 ppm .

- Dynamic effects : Rotameric equilibria in diethyl groups broaden signals; use low-temperature NMR (−40°C) to resolve splitting .

- Referencing : Calibrate spectra against TMS (δ = 0 ppm) and cross-check with published databases (e.g., SDBS) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。